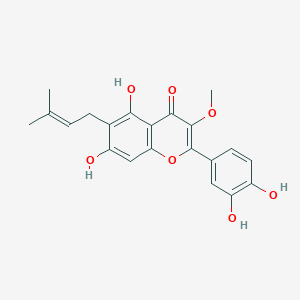
6-Prenylquercetin-3-methylether
Vue d'ensemble
Description
5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone: is a naturally occurring flavonoid compound. It is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group, along with a prenyl group attached to the flavone backbone. This compound is known for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone typically involves the following steps:
Prenylation: The introduction of the prenyl group is a key step. This can be achieved through the reaction of a suitable flavonoid precursor with prenyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like sodium hydride.
Hydroxylation: The hydroxyl groups are typically introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes involving the steps mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted flavonoid derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex flavonoid derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its anti-cancer properties, particularly against breast cancer cells .
- Studied for its anti-inflammatory effects and potential to modulate immune responses.
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit the proliferation of cancer cells .
- Explored for its antioxidant properties and potential to protect against oxidative stress.
Industry:
- Used in the development of natural health products and supplements.
- Potential applications in the cosmetic industry for its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone involves its interaction with various molecular targets and pathways:
Estrogen Receptor Modulation: The compound has been shown to down-regulate the expression of estrogen receptor-α (ER-α), inhibiting the growth of estrogen receptor-positive breast cancer cells.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Pathways: The compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Similar structure but with an additional prenyl group, known for its potent anti-cancer activity.
5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone: Contains a geranyl group instead of a prenyl group, also exhibits anti-cancer properties.
Uniqueness:
- The presence of the 6-prenyl group in 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone distinguishes it from other similar compounds, potentially contributing to its unique biological activities and therapeutic potential.
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREZFYPTHFWMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)



![(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol](/img/structure/B1498629.png)



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)


![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)
![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)
